(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylthio group, and the attachment of the phenethyl and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds such as tropane alkaloids and their derivatives.
Tropane Alkaloids: These compounds also have a bicyclic structure and are known for their biological activity, particularly in the central nervous system.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure may confer distinct biological properties and potential therapeutic applications that are not observed in other similar compounds.
Properties
IUPAC Name |
3-methylsulfanyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXKKOAMRALJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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